9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine typically involves the following steps:
Purine Ring Formation: The purine ring can be constructed via a multi-step process involving the condensation of appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-9H-purin-6-amine: Lacks the N-(2-methoxy-5-methylphenyl) group.
9-cyclopropyl-N-(2-hydroxy-5-methylphenyl)-9H-purin-6-amine: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)-9H-purin-6-amine is unique due to the presence of both the cyclopropyl and N-(2-methoxy-5-methylphenyl) groups, which may confer specific biological activity and chemical properties not found in similar compounds.
Properties
IUPAC Name |
9-cyclopropyl-N-(2-methoxy-5-methylphenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-3-6-13(22-2)12(7-10)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURNSVBEPMMGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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